4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine
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Overview
Description
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, a thienylacetyl group, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to have a variety of effects, ranging from cytotoxic activity to modulation of receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and thienylacetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-Bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl]aniline
Uniqueness
What sets 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-18-4-2-17(3-5-18)21-22-19(27-23-21)12-15-6-9-24(10-7-15)20(25)13-16-8-11-28-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDCVSCKWIXTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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